(3-Ethoxycarbonyl-2-oxoproply)triphenylphosphonium Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their versatility in organic synthesis and their ability to act as intermediates in various chemical reactions. The presence of the triphenylphosphonium group imparts unique properties to the compound, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with ethyl 2-bromo-3-oxopropanoate in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce various phosphine derivatives.
Scientific Research Applications
[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of cellular processes, particularly in the investigation of mitochondrial function. The triphenylphosphonium group allows the compound to target mitochondria selectively.
Medicine: Research has shown that derivatives of this compound have potential therapeutic applications, including as anticancer agents. The ability to modify the structure of the compound allows for the development of new drugs with improved efficacy and reduced side effects.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride involves its interaction with specific molecular targets. The triphenylphosphonium group allows the compound to penetrate cell membranes and accumulate in mitochondria. Once inside the mitochondria, the compound can interact with various enzymes and proteins, affecting cellular respiration and energy production. The exact pathways involved depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in the preparation of phosphonium salts.
Triphenylphosphonium bromide: Similar to the chloride derivative, but with a bromide ion instead of chloride.
Ethyl 2-bromo-3-oxopropanoate: Used as an alkylating agent in the synthesis of phosphonium salts.
Uniqueness
What sets [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride apart from similar compounds is its specific structure, which combines the triphenylphosphonium group with an ethoxycarbonyl and oxopropyl moiety. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable in a wide range of applications.
Properties
Molecular Formula |
C24H25ClO3P+ |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
(4-ethoxy-2,4-dioxobutyl)-triphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C24H24O3P.ClH/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17H,2,18-19H2,1H3;1H/q+1; |
InChI Key |
BRRCLIKFZISBBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.